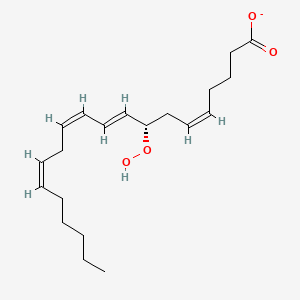

(S,S)-formoterol(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

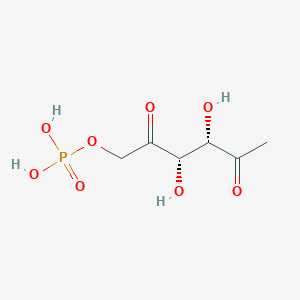

(S,S)-formoterol(1+) is an ammonium ion resulting from the protonation of the non-formylated amino group of (S,S)-formoterol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,S)-formoterol. It is an enantiomer of an arformoterol(1+).

科学的研究の応用

1. Potency and Selectivity in Bronchodilation

Formoterol is noted for its high potency and selectivity as a β2-adrenoceptor agonist. Its clinical advantages include a rapid onset of action combined with a prolonged duration, exceeding 12 hours. This makes it an effective bronchodilator, particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) (Anderson, 1993).

2. Influence on Airway Smooth Muscle Cells

Studies demonstrate that formoterol has a significant impact on the contraction and calcium signaling of airway smooth muscle cells. This action is crucial in understanding how it relaxes the smooth muscle cells of intrapulmonary airways (Delmotte & Sanderson, 2010).

3. Reversal of Muscle Wasting in Cancer Cachexia

Formoterol has been effective in reversing muscle wasting associated with experimental cancer cachexia. This is particularly notable in combination treatments, showing a potent effect in muscle recovery and overall survival improvement in cachectic models (Toledo et al., 2016).

4. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Formoterol has shown significant efficacy in treating COPD. Studies have found that it reduces symptoms, increases the number of symptom-free days, and improves lung function in COPD patients (Aalbers et al., 2002).

5. Efficacy in Asthma Management

Formoterol demonstrates effective bronchodilation that persists up to 12 hours in patients with reversible obstructive respiratory disease, including asthma. Its quick onset and durability make it advantageous for treating nocturnal and exercise-induced asthma (Bartow & Brogden, 1998).

6. Impact on Whole Body Protein Rates and Gender-Specific Effects

Formoterol has been observed to have gender-dimorphic effects on protein turnover, showing different impacts on protein synthesis and degradation in men and women. This underlines its potential as a treatment for conditions like sarcopenia (Lee et al., 2015).

7. Cardiovascular Safety in Cancer Cachexia Treatment

In the context of cancer cachexia, formoterol treatment does not adversely affect heart function. This highlights its safety profile, especially in cachectic conditions where muscle wasting is a significant concern (Toledo et al., 2014).

特性

分子式 |

C19H25N2O4+ |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

[(2S)-2-(3-formamido-4-hydroxyphenyl)-2-hydroxyethyl]-[(2S)-1-(4-methoxyphenyl)propan-2-yl]azanium |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/p+1/t13-,19+/m0/s1 |

InChIキー |

BPZSYCZIITTYBL-ORAYPTAESA-O |

異性体SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)[NH2+]C[C@H](C2=CC(=C(C=C2)O)NC=O)O |

SMILES |

CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |

正規SMILES |

CC(CC1=CC=C(C=C1)OC)[NH2+]CC(C2=CC(=C(C=C2)O)NC=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)

![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)

![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)

![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)

![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)

![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)

![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)